molecular formula C15H12ClF2NO B3623107 N-benzyl-2-chloro-5,6-difluoro-3-methylbenzamide

N-benzyl-2-chloro-5,6-difluoro-3-methylbenzamide

Cat. No.: B3623107
M. Wt: 295.71 g/mol
InChI Key: ZKEOWLQHIBRDEQ-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-5,6-difluoro-3-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyl group, chlorine, two fluorine atoms, and a methyl group attached to a benzamide core

Properties

IUPAC Name

N-benzyl-2-chloro-5,6-difluoro-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF2NO/c1-9-7-11(17)14(18)12(13(9)16)15(20)19-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEOWLQHIBRDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C(=O)NCC2=CC=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-chloro-5,6-difluoro-3-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5,6-difluoro-3-methylbenzoic acid and benzylamine.

    Amidation Reaction: The key step in the synthesis is the amidation reaction, where the carboxylic acid group of 2-chloro-5,6-difluoro-3-methylbenzoic acid reacts with benzylamine to form the benzamide linkage. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-chloro-5,6-difluoro-3-methylbenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of oxidized products with different functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents on the benzene ring, while reduction reactions can produce amine or alcohol derivatives.

Scientific Research Applications

N-benzyl-2-chloro-5,6-difluoro-3-methylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-5,6-difluoro-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-chloro-3-methylbenzamide: Lacks the fluorine atoms, which may affect its reactivity and biological activity.

    N-benzyl-2-chloro-5,6-difluorobenzamide: Lacks the methyl group, which may influence its chemical properties and interactions.

    N-benzyl-2-chloro-5,6-difluoro-3-methylbenzoic acid:

Uniqueness

N-benzyl-2-chloro-5,6-difluoro-3-methylbenzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the benzyl and methyl groups, makes it a versatile compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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N-benzyl-2-chloro-5,6-difluoro-3-methylbenzamide

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